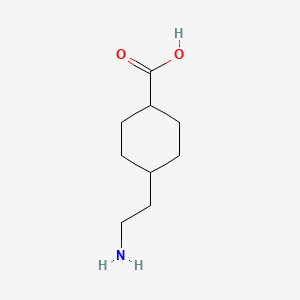![molecular formula C7H10N2O8P2 B12904057 6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid CAS No. 106868-40-0](/img/structure/B12904057.png)
6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Diphosphonomethyl)amino)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a diphosphonomethyl group attached to the amino group of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Diphosphonomethyl)amino)nicotinic acid typically involves the reaction of nicotinic acid with diphosphonomethylamine under specific conditions. One common method includes the use of a suitable solvent, such as water or an organic solvent, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-((Diphosphonomethyl)amino)nicotinic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-((Diphosphonomethyl)amino)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diphosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
6-((Diphosphonomethyl)amino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((Diphosphonomethyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid: A precursor to 6-((Diphosphonomethyl)amino)nicotinic acid, known for its role in NAD biosynthesis.
6-Aminonicotinic acid: Another derivative of nicotinic acid with different functional groups.
2-Chloronicotinic acid: A nicotinic acid derivative with a chlorine substituent.
Uniqueness
6-((Diphosphonomethyl)amino)nicotinic acid is unique due to the presence of the diphosphonomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other nicotinic acid derivatives .
Propiedades
Número CAS |
106868-40-0 |
|---|---|
Fórmula molecular |
C7H10N2O8P2 |
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
6-(diphosphonomethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O8P2/c10-6(11)4-1-2-5(8-3-4)9-7(18(12,13)14)19(15,16)17/h1-3,7H,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
TYPCSKPDGLNFBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


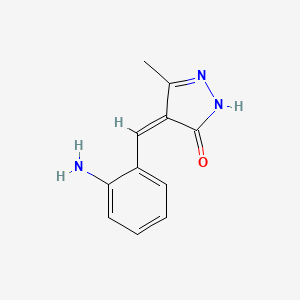
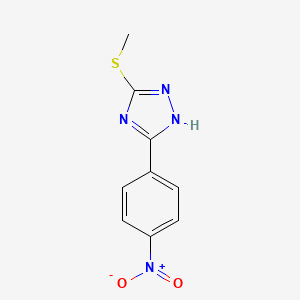


![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
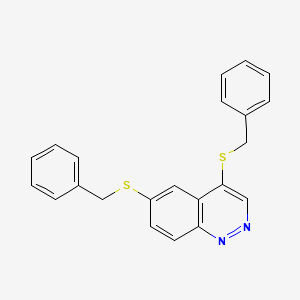
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)

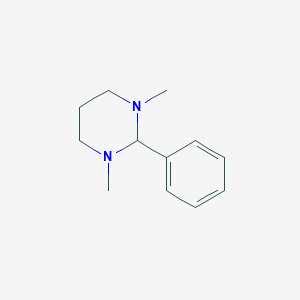
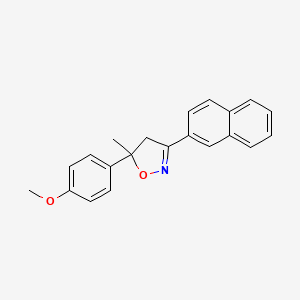
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
